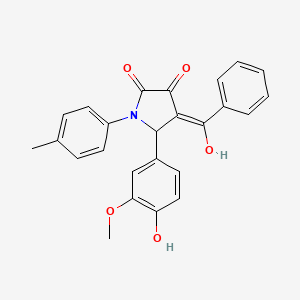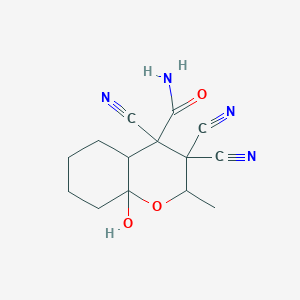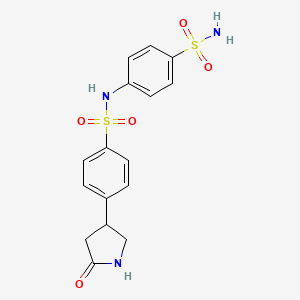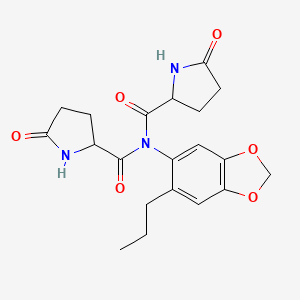
2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone is a heterocyclic compound that contains both piperidine and thienyl groups attached to a pyridazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone typically involves the reaction of a piperidine derivative with a thienyl-substituted pyridazinone. One common method involves the cyclization of a thienyl-substituted hydrazine with a piperidine derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The piperidinyl and thienyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]acetamide
- N-{4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl}-N-phenyl(2,2-~2~H_2_)propanamide
- 4-piperidinyl(2-thienyl)methanone
Uniqueness
2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone is unique due to its combination of piperidinyl and thienyl groups attached to a pyridazinone core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
901886-38-2 |
|---|---|
Molekularformel |
C13H15N3OS |
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
2-piperidin-4-yl-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C13H15N3OS/c17-13-4-3-11(12-2-1-9-18-12)15-16(13)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |
InChI-Schlüssel |
JXLJIFNULQJUMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2C(=O)C=CC(=N2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B14944127.png)
![N-[2-(furan-2-yl)ethyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B14944133.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14944141.png)
![methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(3-hydroxy-6-{[(3-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B14944143.png)

![Ethyl 4-({[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14944159.png)

![ethyl 4-(4-chlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14944169.png)
![N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14944179.png)

![3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14944198.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944204.png)
![2-Pyrazinecarboxamide, N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B14944213.png)
